1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-
Overview
Description
1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-: is a chemical compound with the molecular formula C9H6N6O3 . It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three cyanomethoxy groups attached to the triazine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- can be synthesized through the reaction of 1,3,5-triazine with cyanomethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution of hydrogen atoms on the triazine ring with cyanomethoxy groups .
Industrial Production Methods: Industrial production of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanomethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The cyanomethoxy groups can be hydrolyzed to form corresponding hydroxyl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine compounds.
Reduction: Formation of reduced triazine derivatives
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its cyanomethoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is unique due to its three cyanomethoxy groups, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-[[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMWHBPMHYWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008645 | |
Record name | 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891-64-5 | |
Record name | 2,4,6-Tricyanomethoxy-s-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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